3-(Hydrazinylmethyl)benzonitrile
Description
3-(Hydrazinylmethyl)benzonitrile (CAS: 1375474-54-6) is a benzonitrile derivative functionalized with a hydrazinylmethyl group (-CH₂-NH-NH₂) at the meta position of the aromatic ring. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing heterocyclic scaffolds, including triazoles and thiazolidinones, due to its reactive hydrazine moiety . Its hydrochloride salt form enhances stability and solubility, making it suitable for research applications in drug discovery and materials science .
Properties
IUPAC Name |
3-(hydrazinylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4,11H,6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDXOQIXPHKNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)benzonitrile typically involves the reaction of benzonitrile with hydrazine derivatives. One common method is the reaction of benzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(Hydrazinylmethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, sulfonyl groups, or other electrophilic substituents
Scientific Research Applications
3-(Hydrazinylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of probes for biological imaging and diagnostics.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzonitrile Derivatives
Structural and Functional Group Variations
The reactivity and applications of benzonitrile derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Key Benzonitrile Derivatives and Their Substituents
Electronic and Reactivity Profiles
- Hydrazinylmethyl Group: The hydrazine moiety in 3-(Hydrazinylmethyl)benzonitrile enables nucleophilic reactions, such as condensation with aldehydes/ketones to form hydrazones, and cyclization to generate triazoles or pyrazoles . This contrasts with 3-(dimethylamino)benzonitrile, where the dimethylamino group enhances electron density, favoring halogen-bonding interactions with haloforms (e.g., CHI₃) .
- Nitro vs. Hydrazinyl Groups : The nitro group in 3-nitrobenzonitrile is strongly electron-withdrawing, reducing aromatic ring electron density and directing electrophilic substitution to specific positions. In contrast, the hydrazinyl group is electron-donating, increasing ring reactivity toward electrophiles .
- Heterocyclic Substituents: 3-(3-Thienyl)benzonitrile incorporates a thiophene ring, enhancing conjugation and nonlinear optical (NLO) properties when integrated into polymer matrices like PVK. This contrasts with the hydrazinylmethyl derivative, which prioritizes synthetic versatility over optoelectronic performance .
Thermodynamic and Spectroscopic Properties
- Solvent Effects: The polarizability of benzonitrile derivatives is solvent-dependent. For example, 3-(dimethylamino)benzonitrile exhibits solvatochromic shifts in UV-Vis spectra due to dipole-dipole interactions, whereas hydrazinylmethyl derivatives show broader absorption bands attributed to hydrogen-bonding capabilities .
Biological Activity
3-(Hydrazinylmethyl)benzonitrile, also known as 3-(hydrazinylmethyl)benzonitrile hydrochloride, is a chemical compound characterized by its unique hydrazinylmethyl functional group attached to a benzonitrile moiety. This compound has garnered attention in various fields including medicinal chemistry and biological research due to its potential biological activities and applications in drug development.
- Molecular Formula : C8H10ClN3
- Molecular Weight : 185.64 g/mol
- IUPAC Name : 3-(hydrazinylmethyl)benzonitrile hydrochloride
- InChI Key : InChI=1S/C8H9N3.ClH/c9-5-7-2-1-3-8(4-7)6-11-10;/h1-4,11H,6,10H2;1H
The biological activity of 3-(hydrazinylmethyl)benzonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in biochemical pathways, influencing various physiological processes.
Biological Activities
Research indicates that 3-(hydrazinylmethyl)benzonitrile exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be leveraged in developing therapeutic agents targeting metabolic pathways.
Case Studies
Several case studies highlight the applications and effects of 3-(hydrazinylmethyl)benzonitrile:
- Study on Antimicrobial Effects : A recent study evaluated the effectiveness of 3-(hydrazinylmethyl)benzonitrile against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antibiotic agent.
- Cancer Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), promoting cell death through apoptosis pathways.
Research Findings
A summary of research findings related to the biological activity of 3-(hydrazinylmethyl)benzonitrile is presented in the following table:
Comparison with Similar Compounds
When compared with similar compounds such as 3-(aminomethyl)benzonitrile and 3-(methylamino)methylbenzonitrile, 3-(hydrazinylmethyl)benzonitrile stands out due to its unique hydrazinylmethyl group which enhances its reactivity and biological activity.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 3-(Hydrazinylmethyl)benzonitrile | Reactive hydrazine group | Antimicrobial, anticancer |
| 3-(Aminomethyl)benzonitrile | Amino group | Limited biological activity |
| 3-(Methylamino)methylbenzonitrile | Methylamino group | Moderate enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
